![molecular formula C16H12N4 B8287209 N-phenyl-9H-pyrimido[4,5-b]indol-4-amine](/img/structure/B8287209.png)
N-phenyl-9H-pyrimido[4,5-b]indol-4-amine
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Overview
Description
N-phenyl-9H-pyrimido[4,5-b]indol-4-amine is a useful research compound. Its molecular formula is C16H12N4 and its molecular weight is 260.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of N-phenyl-9H-pyrimido[4,5-b]indol-4-amine
The synthesis of this compound typically involves multi-step synthetic pathways. One common method includes the cyclization of appropriate precursors such as 2-amino-6-hydrazinylpyrimidin-4(3H)-one with various anilines. This process can yield several derivatives with varying biological activities depending on the substitutions made on the phenyl ring or other parts of the molecule .
Anticancer Properties
This compound has demonstrated potent anticancer activity through various mechanisms:
- Microtubule Disruption : Compounds derived from this scaffold have shown low nanomolar potency against tumor cell lines by disrupting microtubule dynamics, similar to known chemotherapeutics like colchicine .
- VEGFR Inhibition : Certain derivatives have been identified as selective inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), making them potential candidates for targeted cancer therapies. For instance, a derivative was found to be equipotent to standard treatments like sunitinib and semaxinib in inhibiting VEGFR-2 .
Kinase Inhibition
This compound and its derivatives are also being studied for their ability to inhibit various kinases:
- GSK-3β Inhibition : Research has highlighted the compound's ability to act as a GSK-3β inhibitor, which is crucial in several signaling pathways related to cancer and neurodegenerative diseases. Enhanced metabolic stability and reduced cytotoxicity have been reported for some derivatives, making them promising candidates for further development .
Microtubule Targeting Agents
A study synthesized several N-substituted derivatives of 9H-pyrimido[4,5-b]indole and evaluated their effects on tumor cells. The most potent compound exhibited a GI50 value in the low nanomolar range against multiple cancer cell lines, indicating strong potential for development as a microtubule-targeting agent .
VEGFR Selectivity
Another investigation focused on the synthesis of 5-chloro-N4-substituted phenyl derivatives, which were shown to selectively inhibit VEGFR-2 over other kinases such as EGFR and PDGFRβ. This selectivity is critical for minimizing side effects associated with broader kinase inhibition in cancer therapies .
Data Tables
Properties
Molecular Formula |
C16H12N4 |
---|---|
Molecular Weight |
260.29 g/mol |
IUPAC Name |
N-phenyl-9H-pyrimido[4,5-b]indol-4-amine |
InChI |
InChI=1S/C16H12N4/c1-2-6-11(7-3-1)19-15-14-12-8-4-5-9-13(12)20-16(14)18-10-17-15/h1-10H,(H2,17,18,19,20) |
InChI Key |
RNCCWYOKKBCIPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC=NC3=C2C4=CC=CC=C4N3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.